An In-depth Technical Guide to Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
An In-depth Technical Guide to Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a substituted derivative of tetralin, a bicyclic aromatic hydrocarbon. This compound and its parent carboxylic acid are of significant interest in medicinal chemistry and drug development, primarily as key intermediates in the synthesis of pharmacologically active molecules. Notably, the parent acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is a crucial building block in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] This guide provides a comprehensive overview of the known physical properties, potential synthetic routes, and relevant experimental protocols for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem[2] |
| Molecular Weight | 190.24 g/mol | PubChem[2] |
| XLogP3-AA (Computed) | 3.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 190.099379685 g/mol | PubChem[2] |
| Monoisotopic Mass | 190.099379685 g/mol | PubChem[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |
| Heavy Atom Count | 14 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 212 | PubChem[2] |
Note: The properties listed above are computationally derived and may differ from experimental values.
Experimental Protocols
Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate via Fischer Esterification
The most direct and common method for the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is the Fischer esterification of its parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method for ester formation.[3][4][5][6]
Materials:
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5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (as catalyst)
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Sodium Bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Diethyl ether or other suitable organic solvent
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in an excess of anhydrous methanol.
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess methanol using a rotary evaporator.
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Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
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Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
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Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.
Determination of Physical Properties
Standard laboratory procedures can be employed to determine the physical properties of the synthesized ester.
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Melting Point: For solid samples, the melting point can be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.
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Boiling Point: The boiling point of the liquid ester can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
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Density: The density of the liquid ester can be determined by accurately measuring the mass of a known volume of the substance using a pycnometer or a calibrated micropipette and a precise balance.
Potential Role in Drug Development
As previously mentioned, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a key intermediate in the synthesis of Palonosetron.[1] While direct utilization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in this synthesis is not explicitly detailed in the readily available literature, it is a plausible precursor. The methyl ester can be hydrolyzed back to the carboxylic acid or potentially be used in transesterification reactions. The general synthetic scheme for Palonosetron involves the coupling of the tetralin moiety with the (S)-3-aminoquinuclidine fragment.
Visualizations
Proposed Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
The following diagram illustrates the Fischer esterification process for the synthesis of the target compound.
Caption: Fischer Esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Potential Experimental Workflow for Palonosetron Synthesis Intermediate
This diagram outlines a potential workflow where Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate could be utilized as a precursor in the synthesis of a key intermediate for Palonosetron.
Caption: Synthetic workflow from the methyl ester to a Palonosetron precursor.
Signaling Pathways
Currently, there is no publicly available information detailing specific signaling pathways in which Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is directly involved. Its primary known relevance is as a chemical intermediate in the synthesis of other biologically active compounds. Research into the direct biological effects of this molecule, if any, has not been widely published.
Conclusion
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a valuable chemical intermediate with a clear application in the synthesis of the important pharmaceutical agent, Palonosetron. While detailed experimental physical data for this specific ester are scarce, its properties can be estimated from computed values and by analogy to similar structures. The synthesis of this compound is straightforward via Fischer esterification, and it serves as a versatile precursor for further chemical transformations. Future research may explore alternative synthetic applications or potential direct biological activities of this compound, further expanding its relevance to the scientific and drug development communities.
References
- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]
- 2. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O2 | CID 15576108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
